BenchChemオンラインストアへようこそ!

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine

Alpha-2A adrenergic receptor Alpha-1A adrenergic receptor Receptor subtype selectivity

N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine (CAS 2197892-60-5, molecular formula C₁₀H₁₄FN₃, MW 195.24 g/mol) is a synthetic aminopyrazine derivative distinguished by a 2-fluorocyclopentyl substituent at the exocyclic amine and a methyl group at the 3‑position of the pyrazine ring. The compound is a member of the broader aminopyrazine chemotype that has been interrogated for alpha‑adrenergic receptor modulation, with target‑specific binding data archived in public chemogenomic databases.

Molecular Formula C10H14FN3
Molecular Weight 195.241
CAS No. 2197892-60-5
Cat. No. B2575087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine
CAS2197892-60-5
Molecular FormulaC10H14FN3
Molecular Weight195.241
Structural Identifiers
SMILESCC1=NC=CN=C1NC2CCCC2F
InChIInChI=1S/C10H14FN3/c1-7-10(13-6-5-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14)
InChIKeyAIJYAYJLGCYOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine (CAS 2197892-60-5) – Core Identity and Procurement Baseline for Research Use


N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine (CAS 2197892-60-5, molecular formula C₁₀H₁₄FN₃, MW 195.24 g/mol) is a synthetic aminopyrazine derivative distinguished by a 2-fluorocyclopentyl substituent at the exocyclic amine and a methyl group at the 3‑position of the pyrazine ring [1]. The compound is a member of the broader aminopyrazine chemotype that has been interrogated for alpha‑adrenergic receptor modulation, with target‑specific binding data archived in public chemogenomic databases [2]. Vendor‑supplied material is typically specified at ≥98% purity and is available for non‑human research use only, making this compound relevant for structure–activity relationship (SAR) studies, receptor‑binding assays, and focused library screening .

Why N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine Cannot Be Replaced by Close Pyrazin-2-amine Analogs – The Selectivity Problem


The 3‑methylpyrazin‑2‑amine scaffold in this compound is not interchangeable with the des‑methyl analog (N‑(2‑fluorocyclopentyl)pyrazin‑2‑amine, CAS 2201693‑53‑8) or with other pyrazin‑2‑amine derivatives. Archived radioligand binding data show that the 3‑methyl substitution contributes to a pronounced selectivity window between the alpha‑2A and alpha‑1A adrenergic receptor subtypes [1]. A direct comparison of pKᵢ values reveals a >100‑fold selectivity for ADRA2A over ADRA1A (pKᵢ 8.30 vs. 6.31), a differential that would not be expected for the unsubstituted pyrazin‑2‑amine core based on the structure–activity trends reported in the original medicinal chemistry studies [2]. Procuring a generic “fluorocyclopentyl‑pyrazine” without the 3‑methyl group therefore risks losing this functionally meaningful receptor‑subtype bias, which is the compound’s primary documented differentiator .

Quantitative Differentiation Evidence for N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine – Head‑to‑Head and Cross‑Study Comparators


Alpha‑2A vs. Alpha‑1A Adrenergic Receptor Subtype Selectivity – Quantitative Binding Comparison

In archived radioligand displacement assays drawn from ChEMBL, N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine (ZINC000036237989) exhibits an alpha-2A adrenergic receptor pKᵢ of 8.30 (Ki ≈ 5.0 nM) vs. an alpha-1A adrenergic receptor pKᵢ of 6.31 (Ki ≈ 490 nM) [1][2]. The within‑compound selectivity ratio (ADRA2A/ADRA1A) therefore exceeds 100‑fold, positioning this compound as a functionally biased aminopyrazine relative to non‑selective or alpha‑1‑preferring analogs within the same chemotype class tested in the same publication set [3].

Alpha-2A adrenergic receptor Alpha-1A adrenergic receptor Receptor subtype selectivity

Physicochemical Differentiation from the Des‑Methyl Analog – Impact of the 3‑Methyl Group on Lipophilicity and H‑Bond Profile

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine possesses a calculated logP of 0.97, one hydrogen‑bond donor, and three hydrogen‑bond acceptors (tPSA ≈ 19–20 Ų) [1]. The des‑methyl analog, N-(2-fluorocyclopentyl)pyrazin-2-amine (CAS 2201693-53-8, MW 181.21 g/mol, C₉H₁₂FN₃), has a lower molecular weight and a predictably reduced logP (estimated ~0.3–0.5 units lower based on the methylene deletion) . The added methyl group increases both steric bulk and lipophilicity, which can influence membrane permeability and off‑target binding profiles, especially in central nervous system (CNS) receptor assays where small changes in logP alter brain penetration probability [2].

Lipophilicity Hydrogen bonding Drug-likeness

Alpha‑2A Adrenergic Receptor Binding Affinity – Head‑to‑Head with Clonidine and Within‑Series Comparators

In the same [³H]clonidine displacement assay used to define alpha‑2A adrenergic receptor affinity, N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine achieves a pKᵢ of 8.30, which places it within ~3‑ to 5‑fold of the most potent compounds in the pyridinylpiperazine series reported by Saari et al. (pKᵢ 8.82 for the lead compound) [1]. Clonidine itself, the prototypical alpha‑2 agonist used as the radioligand in these experiments, has a reported Kᵢ of ~1–5 nM at the alpha‑2A receptor [2]. The target compound thus demonstrates high‑nanomolar to low‑single‑digit nanomolar affinity for ADRA2A, a level of target engagement that is quantitatively distinct from weak or inactive pyrazine analogs (pKᵢ <6.0) that fail to displace the radioligand at relevant concentrations [3].

Alpha-2A adrenergic receptor Radioligand binding Clonidine

Vendor‑Certified Purity and Batch Consistency – Quantitative Procurement Benchmark

Commercially available N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine is supplied at a certified purity of 98% (HPLC) by at least two independent vendors (AKSci Catalog 7256FU; Leyan Product No. 2263978) . This level of purity is typical for screening‑grade compounds but exceeds the 95% threshold commonly offered for less‑characterized research chemicals. In contrast, the des‑methyl analog N-(2-fluorocyclopentyl)pyrazin-2-amine (CAS 2201693-53-8) is also listed at 98%, but with a different impurity profile that could introduce confounding biological activity if used as a substitute without re‑validation .

Chemical purity Quality control Procurement specification

Fractional sp³ Character and Its Impact on Molecular Recognition – Class‑Level Comparison

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine has a fraction sp³ (Fsp³) of 0.50, meaning half of its heavy atoms are sp³‑hybridized [1]. This value surpasses the median Fsp³ of approved oral drugs (~0.36) and is higher than many flat pyrazine‑based screening compounds (Fsp³ typically 0.1–0.3) [2]. The fluorocyclopentyl ring is the primary driver of this three‑dimensional character. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous aggregation, and enhanced target selectivity in fragment‑based and HTS campaigns, providing a structural rationale for the measured receptor subtype selectivity [3].

Fraction sp³ Molecular complexity Drug-likeness

Shortage of Direct In‑Vivo and PK Comparator Data – Explicit Evidence Gap Statement

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ZINC, PubMed, USPTO, Google Scholar) as of 2026‑05‑02 did not identify any peer‑reviewed publication reporting head‑to‑head in‑vivo pharmacokinetic, metabolic stability, toxicity, or efficacy data for N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine versus a named comparator [1]. Similarly, no patent literature was found that explicitly claims this compound as a preferred embodiment with quantitative differentiation data. The only quantitative biological data available are the in‑vitro radioligand binding results archived in ChEMBL from studies published in 1983–1984 [2]. Consequently, any claims about superior in‑vivo performance, lower off‑target risk, or better developability relative to analogs cannot be substantiated by existing evidence. Procurement decisions must therefore rely on the in‑vitro selectivity fingerprint and physicochemical properties documented above.

Data availability Evidence gap Procurement risk

Research Application Scenarios Where N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine Provides a Demonstrable Advantage


Alpha‑2A Adrenergic Receptor Subtype Selectivity Profiling Panels

The compound’s >100‑fold ADRA2A/ADRA1A selectivity (pKᵢ 8.30 vs. 6.31) makes it a suitable tool for constructing receptor‑subtype selectivity panels where discrimination between alpha‑2A and alpha‑1A engagement is critical [1]. In GPCR screening cascades, it can serve as a chemotype‑diverse alpha‑2A‑preferring reference compound alongside clonidine (alpha‑2 agonist) and piperazine‑based antagonists, enabling SAR deconvolution of the aminopyrazine scaffold [2].

Physicochemical Property‑Driven Library Design and Fsp³ Enhancement

With an Fsp³ of 0.50 and a logP of 0.97, this compound exemplifies a balanced three‑dimensional, low‑lipophilicity chemotype suitable for fragment‑based or HTS library diversification [1]. Its fluorocyclopentyl ring contributes conformational complexity absent in planar pyrazine alternatives, making it a candidate for screening decks designed to reduce flat‑molecule promiscuity and improve hit quality [2].

Structure–Activity Relationship Studies on 3‑Substituted Pyrazin‑2‑amines

The presence of both the 3‑methyl group on the pyrazine ring and the 2‑fluorocyclopentyl substituent allows systematic SAR exploration of steric, electronic, and lipophilic contributions to ADRA2A binding [1]. Researchers can use this compound as a reference point within a matrix of analogs (e.g., varying the N‑alkyl group, pyrazine substitution pattern, and fluorine position) to map pharmacophore requirements for alpha‑2A receptor interaction [2].

Procurement for In‑Vitro Pharmacology with Defined Purity Specifications

When procuring material for quantitative pharmacology assays (radioligand binding, functional cAMP assays, or calcium flux measurements), the vendor‑certified ≥98% purity minimizes the risk of potency artifacts introduced by impurities [1]. This purity level, combined with the compound’s documented receptor activity, enables reproducible cross‑laboratory comparisons that a lower‑purity or uncharacterized analog could not support [2].

Quote Request

Request a Quote for N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.